1-Amino-2-(4-chlorophenyl)propan-2-ol
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Overview
Description
1-Amino-2-(4-chlorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane backbone, with a 4-chlorophenyl substituent on the second carbon atom. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-(4-chlorophenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-nitro-2-(4-chlorophenyl)propan-2-ol. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
Example Reaction:
Starting Material: 1-Nitro-2-(4-chlorophenyl)propan-2-ol
Reducing Agent: Lithium aluminum hydride (LiAlH4)
Solvent: Anhydrous ether
Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., nitrogen) until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1-amino-2-(4-chlorophenyl)propan-2-one.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of substituted amino alcohols.
Acylation: Formation of amides.
Scientific Research Applications
1-Amino-2-(4-chlorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-Amino-2-(4-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-phenylpropan-2-ol: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
1-Amino-2-(4-methylphenyl)propan-2-ol: Contains a methyl group instead of a chlorine atom, which can influence its lipophilicity and pharmacokinetic properties.
1-Amino-2-(4-fluorophenyl)propan-2-ol: The fluorine substituent can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-amino-2-(4-chlorophenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYNVCFWWOMLMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588721 |
Source
|
Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802565-41-9 |
Source
|
Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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